



"2-(Benzo[d]isoxazol-3-yl)ethanol" spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-(Benzo[D]isoxazol-3-YL)ethanol

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A Technical Guide to the Spectroscopic Analysis of 2-(Benzo[d]isoxazol-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzo[d]isoxazol-3-yl)ethanol is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural characterization is fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a detailed overview of the expected spectroscopic data for this molecule and outlines the typical experimental protocols for jejich acquisition. While direct experimental data for this specific compound is not readily available in the cited literature, this guide offers predicted values and methodologies based on the analysis of closely related structures and foundational principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-(Benzo[d]isoxazol-3-yl)ethanol**. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data



Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.8 - 8.0	d	1H	Aromatic H (peri to N)
~7.5 - 7.7	m	2H	Aromatic H
~7.3 - 7.4	m	1H	Aromatic H
~4.0	t	2H	-CH ₂ -OH
~3.1	t	2H	Ar-CH ₂ -
Variable	br s	1H	-ОН

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Assignment
~165	C=N
~155	C-O (isoxazole)
~130 - 135	Aromatic CH
~120 - 130	Aromatic CH
~110 - 120	Aromatic C (quaternary)
~60	-CH ₂ -OH
~30	Ar-CH ₂ -

Table 3: Predicted IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (alcohol)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
~1620	Medium	C=N stretch (isoxazole)
~1580, 1480	Medium-Strong	Aromatic C=C stretch
~1450	Medium	C-O stretch (isoxazole)
~1050	Strong	C-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation	
163	[M] ⁺ (Molecular Ion)	
132	[M - CH ₂ OH] ⁺	
118	[M - C ₂ H ₄ OH] ⁺	
104	Benzisoxazole fragment	
91	Benzene ring fragment	
77	Phenyl cation	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of 2-(Benzo[d]isoxazol-3-yl)ethanol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Foundational & Exploratory





- ¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz. A wider spectral width (0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum.

2. Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

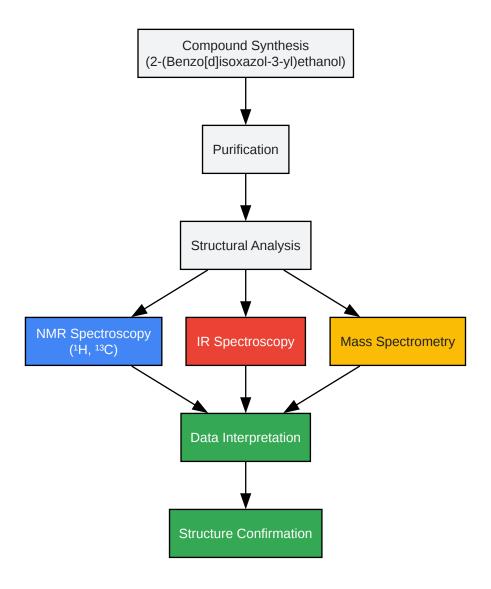
3. Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for generating the mass spectrum, where the sample is bombarded with high-energy electrons.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.



Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **2-(Benzo[d]isoxazol-3-yl)ethanol**.



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Caption: General workflow for compound characterization.

This guide provides a foundational understanding of the spectroscopic properties of **2- (Benzo[d]isoxazol-3-yl)ethanol**. For definitive characterization, the acquisition of experimental data is essential. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar molecules.



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